Paeonon
Description
Contextualization of Paeonol (B1678282) within Natural Product Chemistry
Paeonol is classified as an aromatic ketone, belonging to the broader chemical classes of phenols and methoxybenzenes. nih.gov Its natural occurrence is predominantly linked to the Paeonia genus, which is a rich source of diverse natural products, including terpenes, flavonoids, essential oils, and tannins. mdpi.comresearchgate.net Within this array of compounds, Paeonol represents a significant phenolic constituent. mdpi.comresearchgate.net The compound's molecular formula is C9H10O3, and its molecular weight is approximately 166.17 g/mol . nih.gov
The following table summarizes key chemical properties of Paeonol:
| Property | Value | Source |
| IUPAC Name | 1-(2-hydroxy-4-methoxyphenyl)ethanone | PubChem nih.gov |
| Molecular Formula | C9H10O3 | PubChem nih.gov |
| Molecular Weight | 166.17 g/mol | PubChem nih.gov |
| PubChem CID | 11092 | PubChem nih.gov |
| CAS Number | 552-41-0 | PubChem nih.gov |
| Physical Description | Off-white crystalline solid | PubChem nih.gov |
| Chemical Class | Aromatic Ketones, Phenols, Methoxybenzenes | PubChem nih.gov |
Historical Trajectory and Evolution of Paeonol Research
The historical trajectory of Paeonol research is deeply intertwined with its long-standing use in traditional Chinese medicine. For many years, Paeonol, often isolated from Paeonia suffruticosa, has been a key component in traditional remedies aimed at treating and preventing various ailments. researchgate.net Systematic chemical investigations into the Paeonia genus have been documented since at least 1753, leading to the isolation of over 180 compounds from various species. mdpi.comresearchgate.net Early research efforts were primarily focused on the isolation and identification of these natural compounds, including Paeonol, from the medicinal plants. researchgate.netmdpi.comresearchgate.net Over time, the research evolved from merely identifying constituents to exploring their specific pharmacological activities, thereby bridging traditional knowledge with modern scientific inquiry. researchgate.netmdpi.com This evolution has allowed for a deeper understanding of the molecular basis behind the traditional applications of Paeonol.
Current Research Landscape and Scholarly Significance of Paeonol Investigations
In the contemporary research landscape, investigations into Paeonol continue to be robust, driven by its diverse pharmacological properties. Current studies extensively explore its potential anti-inflammatory, analgesic, and anti-cancer activities. researchgate.netmdpi.com Researchers are particularly interested in elucidating the molecular mechanisms through which Paeonol exerts its effects, such as its ability to dysregulate the MAPK cascade, which is implicated in cancer growth and inflammation. researchgate.net
The scholarly significance of Paeonol investigations lies in several key areas:
Validation of Traditional Uses : Modern scientific studies aim to validate the long-held traditional medicinal applications of Paeonol, providing empirical evidence for its efficacy. researchgate.netmdpi.com
Drug Discovery : Paeonol is considered a promising compound in natural product research and drug discovery, owing to its multifaceted therapeutic potential. mdpi.comontosight.ai
Mechanism Elucidation : Ongoing research focuses on understanding the precise molecular targets and pathways affected by Paeonol, which is crucial for rational drug design and development. researchgate.net
This continued scholarly interest underscores Paeonol's importance as a natural product with significant therapeutic promise, warranting further detailed exploration of its biological activities and potential clinical applications.
Structure
3D Structure
Properties
CAS No. |
84808-29-7 |
|---|---|
Molecular Formula |
C17H26O10 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
9-(hydroxymethyl)-8-methoxy-6-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-one |
InChI |
InChI=1S/C17H26O10/c1-15-4-8(20)7-3-17(15,16(7,6-19)14(24-2)27-15)26-13-12(23)11(22)10(21)9(5-18)25-13/h7,9-14,18-19,21-23H,3-6H2,1-2H3/t7?,9-,10-,11+,12-,13+,14?,15?,16?,17?/m1/s1 |
InChI Key |
FICAFDZLGACQCA-SPHBAKGOSA-N |
SMILES |
CC12CC(=O)C3CC1(C3(C(O2)OC)CO)OC4C(C(C(C(O4)CO)O)O)O |
Isomeric SMILES |
CC12CC(=O)C3CC1(C3(C(O2)OC)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC12CC(=O)C3CC1(C3(C(O2)OC)CO)OC4C(C(C(C(O4)CO)O)O)O |
Synonyms |
paeonon peonon |
Origin of Product |
United States |
Occurrence and Isolation Methodologies of Paeonon
Botanical Sources and Geographic Distribution of Paeonon-Containing Species
The primary sources of this compound are rooted in the genus Paeonia, commonly known as peonies. These plants are distributed across the temperate and cold regions of the Northern Hemisphere, including Asia, Europe, and Western North America. ox.ac.ukwikipedia.org
The most prominent and well-documented botanical source of this compound is the root bark of Paeonia suffruticosa, also known as Moutan Cortex. nih.govnih.gov This species, a woody shrub, is native to China and has been cultivated for centuries. encyclopedia.pubwikipedia.org Paeonia suffruticosa is not a naturally occurring species but rather a name for a group of cultivated tree peonies resulting from the hybridization of species within the subsection Vaginatae. encyclopedia.pubwikipedia.org Genetic analysis indicates that species such as Paeonia cathayana and Paeonia qiui are among the parent species of these cultivars. encyclopedia.pub Moutan Cortex is recognized in traditional Chinese medicine, and this compound is considered one of its main active components. nih.govnih.gov
While Paeonia suffruticosa is the principal source, other species within the Paeonia genus have also been investigated for the presence of related compounds, although the specific isolation of this compound is less frequently detailed. The genus Paeonia is the sole genus in the family Paeoniaceae and comprises approximately 33 known species. wikipedia.org These species are generally categorized into three sections: Moutan (woody species from Central and Southern China), Onaepia (herbaceous species from Western North America), and Paeoniae (herbaceous species distributed across Europe and Asia). wikipedia.orgresearchgate.net Other species mentioned in the context of containing various medicinal components include Paeonia lactiflora and Paeonia officinalis. ox.ac.ukresearchgate.net For instance, Paeonia lactiflora has been studied for the extraction of other compounds like paeoniflorin (B1679553). nih.gov
Table 1: Botanical Sources of this compound and Related Paeonia Species
| Species Name | Common Name/Part Used | Primary Compound(s) Mentioned | Geographic Distribution |
| Paeonia suffruticosa | Moutan Cortex (Root Bark) | This compound, Paeoniflorin | Native to China, cultivated worldwide encyclopedia.pubwikipedia.orgbritannica.com |
| Paeonia lactiflora | Chinese Peony, Bai Shao (Root) | Paeoniflorin, Polyphenols | East Asia (China, Japan, Korea, Russia) ox.ac.ukpeonysociety.org |
| Paeonia officinalis | Common Peony (Root) | Paeoniflorin, Paeonin | Southern Europe ox.ac.ukresearchgate.netresearchgate.net |
Advanced Chromatographic and Extraction Methodologies for this compound Isolation
The isolation of this compound from plant materials necessitates efficient extraction and purification techniques to achieve high purity and yield.
Modern extraction methods offer significant advantages over traditional techniques like decoction or organic solvent extraction, which often suffer from low efficiency and long processing times. nih.gov
Ultrasound-Assisted Extraction (UAE): This technique has been shown to be effective for extracting this compound from Moutan Cortex. nih.govnih.gov The process involves using ultrasonic waves to create cavitation effects, which disrupt plant cell walls and enhance solvent penetration, leading to improved extraction efficiency. undikma.ac.id Optimized parameters for UAE of this compound have been identified as a liquid-to-material ratio of 21:1 mL/g, an ethanol (B145695) concentration of 62%, an ultrasonic time of 31 minutes, an ultrasonic temperature of 36 °C, and an ultrasonic power of 420 W, resulting in a yield of 14.01 mg/g. nih.govnih.gov
Steam Distillation: This is another conventional method used for this compound isolation. nih.gov Variations such as microwave-assisted steam extraction have also been developed, which avoid the use of organic solvents. researchgate.net
Supercritical Fluid Extraction: While this method offers high extraction efficiency and uses less toxic solvents, its application is limited by the need for expensive equipment, making it less suitable for large-scale production. nih.gov
Table 2: Comparison of Optimized Extraction Parameters for this compound
| Extraction Method | Solvent | Liquid-to-Solid Ratio | Temperature | Time | Power | Yield | Reference |
| Ultrasound-Assisted Extraction | 62% Ethanol | 21:1 mL/g | 36 °C | 31 min | 420 W | 14.01 mg/g | nih.govnih.gov |
| Ultrasound-Assisted Extraction (for total common peaks) | 72.04% Ethanol | 53.38 mL/g | Not specified | 20.06 min | Not specified | Not specified for this compound | nih.gov |
Following extraction, the crude extract contains a mixture of compounds, requiring further purification to isolate this compound.
Macroporous Resin Chromatography: This technique is widely used for the purification of natural phenolic compounds. nih.gov Different types of macroporous resins can be tested to find the one with the highest adsorption and desorption capacities for this compound. For instance, HPD-300 macroporous resin has been shown to be highly effective, increasing the this compound content from 6.93% in the crude extract to 41.40% in the purified product. nih.govnih.gov
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has been successfully employed for the separation and purification of various compounds from Paeonia species, such as paeoniflorin and other polyphenols from Paeonia lactiflora. nih.govnih.gov This method avoids the use of a solid stationary phase, reducing the irreversible adsorption of the sample.
Other Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard analytical method used to determine the purity of the isolated this compound. nih.gov Other advanced techniques like ultra-performance liquid chromatography-quadrupole-time of flight-mass spectrometry (UPLC-Q-TOF-MS/MS) are used for the identification of components in the purified extract. nih.govnih.gov
The combination of optimized extraction methods like UAE with effective purification strategies such as macroporous resin chromatography provides an efficient pathway for obtaining high-purity this compound from its botanical sources.
Biosynthetic and Synthetic Pathways of Paeonon
Proposed Biosynthesis Pathways of Paeonol (B1678282) in Natural Systems
The precise biosynthetic pathway of Paeonol in plants has not been fully elucidated. However, based on its chemical structure as a simple substituted acetophenone (B1666503), it is widely proposed to originate from the phenylpropanoid pathway, a major route for the synthesis of diverse phenolic compounds in plants. mdpi.com
The biosynthesis of Paeonol is believed to commence with the primary metabolite L-phenylalanine, which is derived from the shikimate pathway. The phenylpropanoid pathway then converts L-phenylalanine into a series of key intermediates. mdpi.com The initial step is the deamination of phenylalanine to form trans-cinnamic acid. mdpi.com This C6-C3 compound serves as a gateway to a vast array of phenolic molecules.
For the formation of Paeonol (a C6-C2 skeleton), trans-cinnamic acid must undergo further transformations. It is hypothesized that a process of chain shortening, akin to beta-oxidation, occurs to remove one carbon atom from the propyl side chain of a downstream intermediate like p-coumaric acid or ferulic acid. This process would yield a C6-C1 intermediate, which can then be acylated to form the acetyl group characteristic of Paeonol. Alternatively, a polyketide synthase-like mechanism could directly utilize a phenylpropanoid-derived starter unit with malonyl-CoA extender units to construct the acetophenone backbone.
The conversion of precursor molecules into Paeonol is governed by a series of specific enzymatic reactions. The key entry-point enzyme of the entire pathway is Phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. mdpi.com The expression of PAL genes is often responsive to various environmental stimuli, indicating a point of genetic regulation for the entire pathway. mdpi.com
Following the initial steps, a cascade of enzymes including hydroxylases, synthases, and methyltransferases is required to complete the biogenesis. A crucial step in Paeonol formation is the methylation of a hydroxyl group on the aromatic ring to form the characteristic methoxy (B1213986) group. This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which uses S-adenosyl-L-methionine (SAM) as a methyl donor. The specific genes encoding the full sequence of enzymes for Paeonol biosynthesis in Paeonia species are a subject of ongoing research. nih.gov
Table 1: Proposed Key Enzymes in the Biosynthesis of Paeonol
| Enzyme Class | Abbreviation | Proposed Function in Paeonol Pathway | General Precursor/Substrate |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway. mdpi.com | L-Phenylalanine |
| Cinnamate-4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to produce p-coumaric acid. | trans-Cinnamic acid |
| Acyl-CoA Synthetase | ACS | Activates phenolic acid intermediates (e.g., p-coumaric acid) by converting them to their corresponding CoA esters (e.g., p-coumaroyl-CoA). | p-Coumaric acid |
| Polyketide Synthase-like Enzyme | PKS | Potentially involved in the chain-shortening and acylation steps to form the acetophenone skeleton from a phenylpropanoid precursor. | Phenylpropanoid-CoA ester |
| O-methyltransferase | OMT | Transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring to form the final methoxy group of Paeonol. | Dihydroxyacetophenone intermediate |
Total Synthesis Strategies for Paeonol and its Structural Analogues
The chemical synthesis of Paeonol is well-established, allowing for large-scale production independent of natural sources. qherb.netfrontiersin.org Synthetic routes typically start from simple, readily available petrochemical-derived materials. qherb.net These methods have also been adapted to produce a wide variety of Paeonol derivatives for research into their biological activities. researchgate.netmdpi.comnih.gov
Several chemical routes have been developed for the total synthesis of Paeonol. The most common and industrially viable methods involve electrophilic aromatic substitution reactions on a substituted phenol (B47542) precursor.
Friedel-Crafts Acylation: This is a primary method for synthesizing Paeonol. qherb.net The synthesis starts with 3-methoxyphenol (B1666288) (resorcinol monomethyl ether). This precursor is then acylated using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces an acetyl group onto the aromatic ring, preferentially at the position para to the hydroxyl group due to steric and electronic effects, yielding Paeonol.
Fries Rearrangement: An alternative classical method is the Fries rearrangement. This route begins with the esterification of 3-methoxyphenol with an acetylating agent to form 3-methoxyphenyl (B12655295) acetate. This ester is then treated with a Lewis acid catalyst, which promotes the intramolecular rearrangement of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring, yielding Paeonol as the major product.
These synthesis strategies are also employed as the starting point for creating more complex Paeonol derivatives, where the core structure is further modified through reactions like aldol (B89426) condensation or etherification to explore structure-activity relationships. scielo.bracs.org
Table 2: Comparison of Major Chemical Synthesis Routes for Paeonol
| Synthesis Route | Starting Material(s) | Key Reagents | General Conditions |
| Friedel-Crafts Acylation | 3-Methoxyphenol | Acetyl chloride or Acetic anhydride, Aluminum chloride (AlCl₃) | Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide), typically at low to moderate temperatures. qherb.net |
| Fries Rearrangement | 3-Methoxyphenol (converted to 3-methoxyphenyl acetate) | Aluminum chloride (AlCl₃) or other Lewis acids | High temperatures, often without a solvent or in a high-boiling solvent. |
Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com While a fully chemoenzymatic total synthesis of Paeonol from basic precursors is not widely documented, the principles of this approach offer potential advantages for producing Paeonol and its analogues.
Enzymes could be strategically employed to overcome challenges in chemical synthesis, such as achieving high regioselectivity in hydroxylation or methylation patterns on the aromatic ring. For instance, a chemoenzymatic route could involve the chemical synthesis of a dihydroxyacetophenone precursor, followed by a highly specific enzymatic methylation step using an O-methyltransferase. This would ensure the methoxy group is installed at the correct position without the need for complex protecting group strategies that are often required in purely chemical syntheses. Similarly, lipases could be used for the selective acylation or deacylation of polyhydroxylated intermediates, providing a green and efficient alternative to conventional chemical methods. The application of chemoenzymatic strategies remains a promising area for the future development of more sustainable and efficient routes to Paeonol and its derivatives. mdpi.com
Derivatization, Structural Modification, and Structure Activity Relationship Sar Studies of Paeonon
Comprehensive Structure-Activity Relationship (SAR) Analyses of Paeonon and Its Derivatives
Elucidation of Key Structural Determinants for Biological Activity
The core chemical structure of paeonol (B1678282), 2-hydroxy-4-methoxyacetophenone, provides a foundation for investigating its key structural determinants. frontiersin.org Early SAR investigations on paeonol analogues, particularly concerning their ability to inhibit platelet aggregation, highlighted the importance of specific molecular properties. These studies identified relative positive charge, hydration energy, and hydrophilic factor as crucial descriptors influencing the antiplatelet activity. nih.gov
Further research into the anti-inflammatory properties of paeonol has led to the design and synthesis of numerous derivatives aimed at improving its efficacy. Paeonol itself exhibits anti-inflammatory activity, but its clinical application has been limited due to moderate potency (e.g., 14.74% inhibitory activity at 20 µM against LPS-induced nitric oxide overexpression). nih.gov Through systematic structural modifications, a novel paeonol derivative, (E)-N-(4-(2-acetyl-5-methoxyphenoxy)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (compound 11a), was identified as a significantly more potent anti-inflammatory agent. This compound demonstrated 96.32% inhibitory activity at 20 µM and an IC50 value of 6.96 µM against LPS-induced nitric oxide (NO) overexpression in RAW 264.7 macrophages. nih.gov Preliminary mechanistic studies indicated that this enhanced activity is linked to the derivative's ability to inhibit the expression of Toll-like receptor 4 (TLR4), which subsequently leads to the inhibition of NF-κB and MAPK signaling pathways. nih.gov These findings underscore that specific modifications to the paeonol scaffold can dramatically influence its biological activity and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Applications
Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are invaluable computational tools employed to predict and understand the interactions between paeonol or its derivatives and biological targets. nih.govcas.org
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies on paeonol analogues have been conducted to establish mathematical relationships between their chemical structures and biological activities. For instance, in the context of platelet aggregation inhibition, various multiple linear and non-linear regression models, including back-propagation neural network models, were tested. nih.gov The neural network model, utilizing relative positive charge, hydration energy, and hydrophilic factor as input parameters, yielded the best data fitting with an R² value of 0.89 and a predictive squared correlation coefficient (q(pre)²) of 0.66. nih.gov This suggests that these physicochemical properties are significant predictors of antiplatelet activity within the paeonol analogue series. However, the correlation coefficient between antiplatelet inhibition activity and the interaction energy with the COX-1 enzyme was relatively low (0.39), indicating that other mechanisms or targets might also be involved in their antiplatelet effects. nih.gov
Molecular Docking Applications: Molecular docking has been extensively applied to elucidate the binding modes and affinities of paeonol and its structurally related compounds with various target proteins. For example, in studies exploring anti-inflammatory effects, molecular docking was performed on paeoniflorin (B1679553) derivatives to investigate their inhibitory potential against nitric oxide (NO) and interleukin-1 beta (IL-1β) production. researchgate.netmdpi.com Compounds 29 and 31, identified as potent inhibitors, showed notable inhibition of NO production, while eight derivatives (3, 8, 18, 20, 21, 29, 34, and 40) displayed substantial inhibitory effects on IL-1β secretion. mdpi.com Computational research revealed that compounds 29 and 31 formed hydrogen bonds with amino acid residues GLU661, LYS549, and THR592 of IL-1β, suggesting a strong binding affinity. mdpi.com The calculated binding free energies for compounds 8 and 18 were -9.15 kcal/mol and -9.54 kcal/mol, respectively, which were superior to that of paeoniflorin (-5.58 kcal/mol), indicating enhanced ligand-protein affinity. mdpi.com
Beyond anti-inflammatory targets, molecular docking has also been utilized to assess the interaction of paeonol and other Paeonia constituents with cholinergic receptors. For instance, paeonol was docked with the M3 muscarinic acetylcholine (B1216132) receptor (PDB ID: 4DAJ), revealing its antimuscarinic activity, albeit less potent than paeoniflorin and paeonin. imist.ma Furthermore, molecular docking has been integrated with network pharmacology to explore the mechanisms of action of total glucosides of paeony (which includes paeonol and related compounds) in conditions like autoimmune thyroiditis. nih.govresearchgate.net These studies demonstrated that compounds like paeoniflorin, albiflorin, benzoylpaeoniflorin, and oxypaeoniflor bind well to key targets such as interleukin-6, proto-oncogene tyrosine-protein kinase, and epidermal growth factor receptor, providing insights into their multi-target mechanisms. nih.govresearchgate.net
These computational approaches provide a powerful framework for understanding the molecular basis of paeonol's biological activities and for rationally designing new derivatives with improved pharmacological profiles.
Molecular and Cellular Mechanisms of Paeonon S Biological Activities Preclinical Focus
Anti-Cancer Mechanisms of Paeonon
Regulation of Cellular Proliferation and Apoptosis in Neoplastic Cells (in vitro/animal models)
This compound exerts its anti-proliferative effects by inducing cell cycle arrest and promoting programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov
This compound has been shown to halt the progression of the cell cycle, primarily by inducing arrest in the G0/G1 and S phases. nih.govresearchgate.net This disruption prevents cancer cells from dividing and proliferating. mdpi.com In human colorectal cancer cells (HCT116), treatment with this compound led to a dose-dependent and significant accumulation of cells in the G0/G1 phase. nih.gov Specifically, the proportion of HCT116 cells in the G0/G1 phase increased from 38.68% in the control group to 79.78% after treatment with 80 µg/ml this compound for 48 hours. nih.gov This cell cycle arrest is associated with the downregulation of key cell cycle regulators like cyclin-dependent kinase 4 and cyclin D1, and the upregulation of p21. nih.govdovepress.com
Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Colorectal Cancer Cells
| Treatment Group | Percentage of Cells in G0/G1 Phase (Mean ± SD) |
|---|---|
| Control (0 µg/ml this compound) | 38.68 ± 1.96% |
| 20 µg/ml this compound | 53.42 ± 2.14% |
| 40 µg/ml this compound | 67.37 ± 2.43% |
| 80 µg/ml this compound | 79.78 ± 2.86% |
Data derived from a study on HCT116 cells treated for 48 hours. nih.gov
This compound is a potent inducer of apoptosis in various cancer cell lines. researchgate.net This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govresearchgate.net A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. mdpi.comnih.gov this compound treatment has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.govnih.govijper.org
Studies have demonstrated that this compound enhances the activity of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govresearchgate.net In HCT116 cells, this compound treatment resulted in a dose-dependent increase in the apoptotic rate, rising from 4.20% in control cells to 30.97% in cells treated with 80 µg/ml this compound. nih.gov This was accompanied by enhanced activities of caspase-3, -8, and -9. nih.gov Similarly, in breast cancer models, this compound has been shown to activate caspase-3 and caspase-8 and down-regulate Bcl-2 while activating Bax. researchgate.net
Table 2: Apoptotic Rate of HCT116 Cells Treated with this compound
| Treatment Group | Apoptotic Rate (Mean ± SD) |
|---|---|
| Control (0 µg/ml this compound) | 4.20 ± 0.83% |
| 20 µg/ml this compound | 13.07 ± 1.23% |
| 40 µg/ml this compound | 17.13 ± 1.65% |
| 80 µg/ml this compound | 30.97 ± 2.01% |
Data derived from a study on HCT116 cells treated for 24 hours. nih.gov
Inhibition of Cell Migration, Invasion, and Angiogenesis (in vitro/animal models)
This compound also demonstrates potent activity in inhibiting the metastatic potential of cancer cells by interfering with migration, invasion, and the formation of new blood vessels (angiogenesis). nih.govdovepress.com
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. nih.govwikipedia.org this compound has been found to inhibit EMT in cancer cells. nih.gov For instance, in pancreatic cancer cells (Panc-1 and Capan-1), Paeonol (B1678282) suppressed migration and invasion at non-cytotoxic doses. nih.govsemanticscholar.org This was achieved by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin and vimentin. nih.gov The underlying mechanism involves the inhibition of the TGF-β1/Smad signaling pathway, a key driver of EMT. nih.govnih.gov this compound treatment was shown to downregulate the expression of TGF-β1 and the phosphorylation of Smad2 and Smad3. nih.gov
Table 3: Effect of this compound on EMT Marker Expression
| Cancer Type | Cell Lines | Effect of this compound | Associated Pathway |
|---|---|---|---|
| Pancreatic Cancer | Panc-1, Capan-1 | ↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin | Inhibition of TGF-β1/Smad signaling nih.govsemanticscholar.org |
| Non-Small-Cell Lung Cancer | A549 | Altered expression of EMT marker proteins | Disruption of STAT3/NF-κB signaling frontiersin.org |
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and is often driven by Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov this compound and its derivatives have demonstrated anti-angiogenic properties by targeting VEGF. nih.govharvard.edu A derivative of this compound, Paeonol oxime (PO), was found to significantly inhibit basic fibroblast growth factor (bFGF)-induced cell proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs). harvard.eduresearchgate.net Furthermore, PO treatment reduced the levels of VEGF expression in HT-1080 fibrosarcoma cells. harvard.eduresearchgate.net This effect is linked to the inhibition of the PI3K/AKT signaling pathway, which is downstream of VEGF receptor activation. harvard.edu
Immunomodulation within the Tumor Microenvironment (in preclinical models)
This compound demonstrates significant immunomodulatory effects within the tumor microenvironment (TME), a complex ecosystem of tumor cells, immune cells, stromal cells, and signaling molecules that plays a crucial role in cancer progression. nih.govresearchgate.net Preclinical studies indicate that this compound can influence the TME by modulating inflammatory cytokines. In models of non-small-cell lung carcinoma (NSCLC), this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov These cytokines are known to foster a pro-tumorigenic inflammatory state that can promote tumor growth and metastasis. nih.gov By reducing the levels of these inflammatory mediators, this compound helps to create a less favorable environment for tumor progression. nih.govnih.gov
Furthermore, the JAK3/STAT3 signaling pathway, which is a critical link between inflammatory pathways and carcinogenic pathways, is a target of this compound. nih.gov Blockade of this pathway not only inhibits the proliferation of tumor cells but also reduces the inflammatory promotion within the tumor microenvironment. nih.gov This dual action highlights this compound's potential to disrupt the supportive network that tumors establish for their growth and survival.
Interventions in Oncogenic Signaling Pathways
This compound exerts its anticancer effects by intervening in several critical oncogenic signaling pathways that are frequently dysregulated in various cancers. These pathways control fundamental cellular processes such as proliferation, survival, and metastasis.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling network that governs cell growth, proliferation, and survival. elsevierpure.comwikipedia.orgnih.gov Its overactivation is a common feature in many human cancers. elsevierpure.comfrontiersin.orgfrontiersin.org Preclinical evidence demonstrates that this compound can effectively modulate this pathway. nih.govnih.gov
In various cancer cell models, this compound has been observed to inhibit the phosphorylation of key components of this pathway, including AKT and mTOR. nih.gov This inhibition leads to a cascade of downstream effects, including the suppression of proteins involved in cell cycle progression and survival. nih.gov For instance, the activation of the PI3K/AKT pathway can be triggered by factors like ERBB2, and this compound has been found to reverse this activation. nih.gov By downregulating the PI3K/AKT/mTOR pathway, this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. nih.govnih.gov
Table 1: Effect of this compound on PI3K/AKT/mTOR Pathway Components in Preclinical Cancer Models
| Cancer Model | Key Protein Target | Observed Effect of this compound | Reference |
|---|---|---|---|
| Gastric Cancer | ERBB2, PI3K/AKT | Reversal of ERBB2-mediated PI3K/AKT activation | nih.gov |
| Various Cancers | PI3K/AKT/mTOR | Inhibition of pathway, leading to apoptosis and reduced proliferation | nih.govnih.gov |
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. nih.gov Its constitutive activation is a hallmark of many cancers, where it promotes tumor cell survival and proliferation. nih.govmdpi.comnih.gov this compound has been repeatedly shown to be a potent inhibitor of the NF-κB pathway in preclinical cancer models. nih.govnih.govnih.govresearchgate.net
This compound's inhibitory action on NF-κB involves preventing the activation and nuclear translocation of NF-κB proteins, such as p65. nih.govresearchgate.net This blockade disrupts the transcription of NF-κB target genes that are involved in inflammation and cancer progression, including various inflammatory cytokines and cell survival proteins. nih.govnih.gov For example, in NSCLC cells, paeonol was found to inhibit the transcriptional activity of NF-κB. nih.gov Furthermore, this compound can suppress NF-κB activation that is induced by pro-inflammatory stimuli like TNF-α. nih.gov The inhibition of the NF-κB pathway is a key mechanism through which this compound exerts its anti-inflammatory and anti-tumor activities. nih.govnih.gov
The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are two other critical signaling networks implicated in cancer development and progression. The MAPK family, which includes ERK, JNK, and p38, regulates cellular responses to a wide range of stimuli and is often dysregulated in cancer. mdpi.commdpi.com STAT3, a transcription factor, is constitutively activated in many tumors and promotes cell proliferation, survival, and invasion. mdpi.com
Preclinical studies have demonstrated that this compound can modulate both the MAPK and STAT3 pathways. nih.govnih.govresearchgate.net In NSCLC cells, this compound was shown to inhibit the phosphorylation of STAT3, thereby blocking its activation. nih.gov This inhibition of STAT3 signaling contributes to the suppression of cancer cell migration and invasion. nih.gov The regulation of the MAPK pathway by this compound has also been linked to its anti-metastatic potential in lung cancer models. researchgate.net this compound's ability to disrupt the crosstalk between the NF-κB and STAT3 pathways further underscores its multi-targeted approach to cancer therapy. nih.gov
Table 2: this compound's Modulation of MAPK and STAT3 Pathways in Preclinical Studies
| Cancer Model | Pathway | Key Effect | Reference |
|---|---|---|---|
| Non-Small-Cell Lung Carcinoma | STAT3 | Inhibition of phosphorylation and nuclear translocation | nih.gov |
| Lung Cancer | MAPK | Suppression of cell migration and invasion | researchgate.net |
MicroRNAs (miRNAs) are small non-coding RNA molecules that play significant roles in regulating gene expression post-transcriptionally. nih.govscienceopen.com Their dysregulation is a common feature in cancer, where they can act as either oncogenes or tumor suppressors. scienceopen.com Emerging evidence suggests that this compound can exert its anticancer effects by modulating the expression of specific miRNAs.
One example is the regulation of miR-106a-5p. In certain cancer contexts, miR-106a-5p has been shown to promote cancer cell proliferation and migration. nih.gov While direct studies extensively detailing this compound's interaction with miR-106a-5p are still developing, the principle that this compound can co-regulate specific miRNAs and inflammatory signaling pathways to inhibit cell invasion and migration has been established. nih.gov This indicates a novel layer of regulation through which this compound may control cancer progression, opening up new avenues for research into its precise molecular mechanisms.
Anti-Inflammatory Mechanisms of this compound
The anti-inflammatory properties of this compound are well-documented in preclinical studies and are central to its therapeutic potential. nih.govnih.gov Inflammation is a critical component of many diseases, including cancer, where it can promote tumor initiation and progression. this compound's anti-inflammatory effects are mediated through the modulation of multiple molecular pathways.
A primary mechanism is the inhibition of the NF-κB signaling pathway, a master regulator of inflammation. researchgate.netmdpi.com this compound has been shown to block the activation of NF-κB in various inflammatory models, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β. nih.govmdpi.com Additionally, this compound can suppress the expression of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com
This compound also targets the MAPK signaling pathway, which is involved in the production of inflammatory cytokines. nih.govresearchgate.net By regulating the MAPK/ERK/p38 signaling pathway, this compound can alleviate inflammatory responses in various preclinical models. researchgate.net Furthermore, this compound's ability to scavenge free radicals and reduce oxidative stress contributes to its anti-inflammatory activity. nih.gov These multifaceted anti-inflammatory mechanisms make this compound a promising agent for the management of inflammatory conditions. frontiersin.org
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
| Interleukin-1β (IL-1β) |
| Cyclooxygenase-2 (COX-2) |
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6) (in vitro/animal models)
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. In preclinical studies involving cellular and animal models, this compound has been shown to effectively reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). These cytokines are pivotal mediators of the inflammatory response, and their overproduction is associated with the pathogenesis of various inflammatory diseases.
In a study utilizing a mouse model of endotoxin-induced acute kidney injury, pretreatment with this compound was found to regulate the production of inflammatory cytokines. nih.gov Specifically, this compound was observed to decrease the levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines in a dose-dependent manner. nih.gov Another study involving peritoneal macrophages from lupus-prone MRL/lpr mice showed that this compound could inhibit the expression of TNF-α and IL-6 induced by lipopolysaccharide (LPS). nih.gov This effect was linked to the inhibition of the IRAK1-NF-κB signaling pathway. nih.gov
Furthermore, research on RAW 246.7 macrophage cells, a commonly used in vitro model for studying inflammation, revealed that this compound inhibited the LPS-induced expression of IL-6. nih.gov This body of preclinical evidence highlights this compound's potential to modulate the inflammatory cascade by suppressing the production of critical pro-inflammatory cytokines. The dysregulation of these cytokines is a hallmark of many chronic inflammatory conditions. nih.govfrontiersin.org
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, COX-2, PGE2, LTB4)
This compound exerts its anti-inflammatory effects by inhibiting the production of various inflammatory mediators. Research has shown that this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively. nih.govresearchgate.net
In a study using RAW 264.7 macrophage cells, this compound was found to inhibit the lipopolysaccharide (LPS)-induced expression of NO and prostaglandin E2 (PGE2). nih.gov This inhibition was associated with the prevention of iNOS and COX-2 activation. nih.gov Prostaglandins, such as PGE2, are known to be abundantly produced during inflammation and contribute to signs like redness, pain, and swelling. mdpi.com
The overproduction of NO by iNOS is a common feature in inflammatory conditions. researchgate.net By inhibiting these key inflammatory mediators, this compound can help to mitigate the inflammatory response. The ability of this compound to target both the NO and prostaglandin pathways underscores its broad anti-inflammatory potential.
Signaling Pathway Interventions in Inflammatory Processes (e.g., TLR4, NF-κB, MAPK)
This compound has been shown to modulate key signaling pathways involved in the inflammatory process, including the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for initiating and propagating the inflammatory response.
In a mouse model of endotoxin-induced acute kidney injury, this compound was found to suppress the TLR4-NF-κB signal pathway. nih.gov This was evidenced by the inhibition of TLR4 expression and the phosphorylation of proteins in the NF-κB pathway, ultimately hindering the DNA-binding activity of NF-κB. nih.gov The TLR4 signaling pathway is known to play a critical role in the production of inflammatory cytokines. frontiersin.org
Furthermore, this compound has been observed to inactivate MAPKs in RAW 264.7 cells. nih.gov The inhibition of MAPK activation by this compound contributes to its anti-inflammatory effects. nih.gov In peritoneal macrophages from lupus-prone mice, this compound was also shown to inhibit the IRAK1-NF-κB signaling pathway, which is downstream of TLR activation. nih.gov By intervening in these critical signaling cascades, this compound can effectively dampen the inflammatory response at a molecular level.
Immunoregulatory Effects in Animal Models of Autoimmune Diseases
Animal models are indispensable tools for understanding the pathogenesis of autoimmune diseases and for evaluating potential therapeutic interventions. miami.edunih.govnih.govresearchgate.net Preclinical studies using various animal models have provided insights into the immunoregulatory effects of this compound.
In lupus-prone MRL/lpr mice, a model for systemic lupus erythematosus (SLE), this compound demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced macrophage activation. nih.gov This was achieved through the inhibition of the IRAK1-NF-κB signaling pathway, suggesting a potential therapeutic role for this compound in SLE. nih.gov Macrophage activation is a key event in the inflammatory cascade of many autoimmune diseases.
While direct studies on this compound in a wide range of specific autoimmune disease models are still emerging, its demonstrated ability to modulate key inflammatory pathways and cytokine production in relevant cell types provides a strong rationale for its potential efficacy. The use of animal models that mimic human autoimmune conditions, such as collagen-induced arthritis for rheumatoid arthritis, will be crucial in further elucidating the immunoregulatory effects of this compound. mdpi.com
Antioxidant Mechanisms of this compound
Direct Free Radical Scavenging Capabilities
This compound has been shown to possess direct free radical scavenging capabilities, a key mechanism of its antioxidant activity. Free radicals are highly reactive molecules that can cause damage to cells and contribute to various diseases. The ability to neutralize these radicals is a crucial aspect of an antioxidant's function.
Studies have demonstrated that this compound and extracts containing it exhibit significant free radical scavenging effects against stable radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH). nih.gov This activity is often evaluated using in vitro assays such as the DPPH and ABTS radical scavenging assays. ijcce.ac.irmdpi.com The scavenging of superoxide anions, which are precursors to other reactive oxygen species, has also been observed. nih.gov
The chemical structure of this compound, a phenolic compound, is believed to contribute to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.net This direct scavenging action helps to protect cells from oxidative damage.
Enhancement of Endogenous Antioxidant Defenses (e.g., Nrf2 pathway)
In addition to its direct free radical scavenging activity, this compound can also enhance the body's own antioxidant defense systems. A key mechanism through which it achieves this is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com The Nrf2/antioxidant response element (ARE) pathway is a critical cellular signaling mechanism for maintaining redox homeostasis. mdpi.com
Under normal conditions, Nrf2 is kept inactive in the cytoplasm. nih.gov However, in response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the ARE and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes. nih.govfrontiersin.org
Mitigation of Oxidative Stress-Induced Cellular Damage (in vitro/animal models)
This compound has demonstrated significant efficacy in mitigating cellular damage induced by oxidative stress in various preclinical models. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in numerous diseases. This compound exerts its protective effects by modulating key signaling pathways and enhancing the cell's intrinsic antioxidant capacity.
A primary mechanism underlying this compound's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, in the presence of oxidative stress, this complex is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This cellular defense system is crucial for restoring redox balance.
In preclinical studies, this compound treatment has been shown to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). For instance, in a mouse model of permanent middle cerebral artery occlusion, paeonol pretreatment significantly upregulated the expression of Nrf2 and HO-1, which was associated with reduced ischemic brain injury nih.gov. This upregulation leads to an increase in the production of antioxidant enzymes, thereby enhancing the cell's ability to neutralize ROS and protect against oxidative damage. In vitro studies using NSC-34 cell lines, a motor neuron-like model, revealed that this compound improved cell viability against neurotoxicity induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent nih.gov. Furthermore, this compound was found to reduce mitochondrial oxidative stress induced by glutamate in these cell lines nih.gov.
The protective effects of this compound against oxidative stress are summarized in the table below, highlighting key findings from preclinical research.
| Model System | Inducer of Oxidative Stress | Key Findings | Molecular Mechanisms |
| NSC-34 cell lines (in vitro) | Glutamate, H₂O₂ | Improved cell viability, reduced mitochondrial oxidative stress. nih.gov | Antioxidant effects. nih.gov |
| Mice (in vivo) | Permanent middle cerebral artery occlusion (pMCAO) | Alleviated neurological deficit, infarct volume, and brain edema. nih.gov | Upregulation of pAkt, Nrf2, and HO-1 expression. nih.gov |
Neuroprotective Mechanisms of this compound
This compound exhibits a range of neuroprotective effects, which have been extensively studied in preclinical models of neurological disorders. Its mechanisms of action are multifaceted, involving direct protection of neurons, reduction of neuroinflammation, and modulation of cellular transport systems.
Protection against Neuronal Injury and Cell Death (in vitro/animal models)
This compound has been shown to directly protect neurons from injury and apoptotic cell death in various experimental settings. In models of amyotrophic lateral sclerosis (ALS), this compound improved the viability of motor neuron-like cells (NSC-34) exposed to neurotoxic agents like glutamate and lipopolysaccharides (LPS) nih.gov. It also demonstrated a protective role in rat hippocampal neurons against injury induced by oxygen and glucose deprivation nih.gov.
The anti-apoptotic effects of this compound are mediated through the regulation of the Bcl-2 family of proteins and caspases. Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. The Bcl-2 family consists of both pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). The ratio of these proteins is a key determinant of cell survival. This compound has been found to modulate this ratio in favor of survival by downregulating the expression of Bax and upregulating the expression of Bcl-2. This, in turn, inhibits the activation of downstream executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. In a rat model of Parkinson's disease, oral administration of this compound was able to attenuate DNA fragmentation, a hallmark of apoptosis, thereby reducing the degeneration of dopaminergic neurons nih.gov.
The following table summarizes the protective effects of this compound against neuronal injury and cell death.
| Model System | Insult/Condition | Key Protective Effects | Molecular Targets/Pathways |
| NSC-34 cell lines (in vitro) | Glutamate, LPS, H₂O₂ | Improved cell viability. nih.gov | Antioxidant and anti-neurotoxic effects. nih.gov |
| Rat hippocampal neurons (in vitro) | Oxygen-glucose deprivation | Protected neurons from injury. nih.gov | Not specified. |
| Rat model of Parkinson's Disease (in vivo) | 6-hydroxydopamine (6-OHDA) | Attenuated DNA fragmentation, preserved dopaminergic neurons. nih.gov | Reduction of apoptosis. nih.gov |
| Rat model of diabetic encephalopathy (in vivo) | Streptozotocin | Attenuated apoptosis of neurons. nih.gov | Decreased caspase-3 expression. nih.gov |
Attenuation of Neuroinflammation (in preclinical models)
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a common feature of many neurodegenerative diseases and contributes significantly to neuronal damage. This compound has demonstrated potent anti-neuroinflammatory properties in several preclinical models.
This compound can inhibit the activation of microglia, the resident immune cells of the central nervous system. In organotypic hippocampal slice cultures, this compound blocked LPS-induced hippocampal cell death and inhibited the release of pro-inflammatory mediators like nitrite and interleukin-1beta (IL-1β) nih.gov. It also reduced the LPS-stimulated release of tumor necrosis factor-alpha (TNF-α) and IL-1β from primary microglial cells nih.gov. This inhibition of pro-inflammatory cytokine production is a key aspect of its neuroprotective action.
The molecular mechanism underlying these anti-inflammatory effects often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the inflammatory response. In activated microglia, this compound has been shown to suppress the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines and enzymes. In a mouse model of Parkinson's disease, paeoniflorin (B1679553), a related compound, was found to attenuate MPTP-induced neuroinflammation by inhibiting microglial and astrocytic activation nih.gov.
Modulation of Carrier-Mediated Transport Systems in Neuronal Cells
The transport of molecules across neuronal membranes is a tightly regulated process facilitated by carrier-mediated transport systems. These transporters are crucial for maintaining the appropriate intracellular concentrations of neurotransmitters, ions, and nutrients. Emerging evidence suggests that this compound can modulate these transport systems, which may contribute to its neuroprotective effects.
In a study using ALS model cell lines (NSC-34), the transport of this compound itself was found to be time-, concentration-, and pH-dependent, suggesting a carrier-mediated uptake process nih.gov. The study identified the involvement of the organic anion transporter 1 (Oat1)/Slc22a6 and the plasma membrane monoamine transporter (Pmat) in the uptake of this compound by these neuronal cells nih.gov. This indicates that this compound can enter neuronal cells through specific transporters to exert its biological activities. Furthermore, the uptake of this compound was increased in the presence of oxidative stress (H₂O₂), suggesting a potential for enhanced neuroprotection under pathological conditions nih.gov.
While research in this specific area is still developing, the ability of this compound to interact with and be transported by neuronal carrier systems is a significant finding, as it provides a direct mechanism for its entry into target cells where it can exert its therapeutic effects.
Mechanisms in Ischemia-Reperfusion Injury Models
Cerebral ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to an ischemic brain area. This process triggers a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis, leading to significant neuronal damage. This compound has shown considerable promise in mitigating I/R injury in animal models.
In a rat model of subacute and chronic cerebral ischemia, this compound treatment significantly attenuated behavioral impairment, reduced infarct volume, and decreased cerebral edema nih.gov. It also ameliorated neuronal loss in the ischemic core and boundary zone nih.gov. A key mechanism contributing to this protection is the suppression of post-ischemic microglial activation and astrocyte proliferation nih.gov.
This compound's protective effects in I/R injury are also linked to its ability to preserve the integrity of the blood-brain barrier (BBB). In a mouse model of permanent middle cerebral artery occlusion, this compound pretreatment was found to ameliorate BBB permeability nih.gov. This was associated with an enhanced expression of claudin-5, a critical tight junction protein that maintains BBB integrity nih.gov. By protecting the BBB, this compound helps to prevent the infiltration of inflammatory cells and harmful substances from the periphery into the brain parenchyma. Furthermore, this compound's antioxidant properties, mediated by the upregulation of the Nrf2/HO-1 pathway, play a crucial role in combating the oxidative burst that characterizes reperfusion injury nih.gov.
Other Biological Activities and Their Molecular Basis (Preclinical)
Beyond its well-documented neuroprotective and antioxidant effects, this compound exhibits a spectrum of other biological activities that have been investigated in preclinical studies. These activities are primarily rooted in its anti-inflammatory and immunomodulatory properties.
This compound has demonstrated broad anti-inflammatory effects in various models of inflammation. It can inhibit the production of key inflammatory mediators such as prostaglandin E2, leukotriene B4, and nitric oxide nih.gov. The molecular basis for these effects often involves the suppression of critical inflammatory signaling pathways, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways researchgate.net. For instance, this compound has been shown to inhibit the release of inflammatory cytokines by suppressing the activation of the NLRP3 inflammasome, a key component of the innate immune system nih.gov. In RAW 264.7 macrophages, this compound reduced the mRNA expression levels of IL-6 and TNF-α in a concentration-dependent manner mdpi.com.
In addition to its anti-inflammatory actions, this compound possesses immunomodulatory capabilities. It can influence the activity and differentiation of various immune cells. In vitro studies have shown that total glucosides of peony (TGP), of which paeoniflorin (a compound structurally related to this compound) is a major component, can affect the proliferation of lymphocytes and the differentiation of T helper (Th) and T suppressor (Ts) lymphocytes nih.gov. In vivo, TGP has been observed to inhibit delayed-type hypersensitivity in immuno-activated mice while enhancing it in immuno-suppressed mice, indicating a balancing effect on the immune system nih.gov. These immunomodulatory effects suggest that this compound could be beneficial in conditions characterized by immune dysregulation.
The diverse pharmacological activities of this compound are summarized below.
| Biological Activity | Key Preclinical Findings | Underlying Molecular Mechanisms |
| Anti-inflammatory | Inhibition of prostaglandin E2, leukotriene B4, and nitric oxide production. nih.gov Decreased release of inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.govmdpi.com | Suppression of NF-κB, MAPK, and NLRP3 inflammasome pathways. researchgate.netnih.gov |
| Immunomodulatory | Modulated proliferation and differentiation of lymphocytes. nih.gov Balanced delayed-type hypersensitivity responses. nih.gov | Regulation of T-cell subsets and cytokine production. |
| Anticancer | Inhibition of cancer cell growth, proliferation, and invasion. nih.gov Induction of apoptosis in cancer cells. nih.gov | Suppression of TLR4/NF-κB/STAT3/MAPK/PI3K/AKT pathways. researchgate.net |
Antibacterial Mechanisms
Preclinical research has begun to elucidate the specific molecular and cellular mechanisms through which this compound exerts its antibacterial effects. These investigations have revealed a multi-targeted approach that disrupts key bacterial processes, including membrane integrity, biofilm formation, and virulence factor secretion.
One of the primary antibacterial actions of this compound involves the disruption of the bacterial cell membrane. Studies on Staphylococcus aureus and Listeria monocytogenes have demonstrated that this compound can effectively compromise the integrity of the cell membrane. researchgate.net This disruption leads to the leakage of intracellular components and ultimately cell death.
In addition to direct bactericidal effects, this compound has been shown to interfere with bacterial community behaviors, such as biofilm formation. For both S. aureus and L. monocytogenes, this compound at sub-inhibitory concentrations can inhibit the initial attachment of the bacteria to surfaces, a critical step in biofilm development. researchgate.net Furthermore, it has been observed to disperse mature biofilms of these pathogens. researchgate.net In porcine Escherichia coli, this compound has been found to loosen the structure of mature biofilms by decreasing flagellar motility and the content of extracellular polysaccharides. researchgate.net
A significant aspect of this compound's antibacterial activity is its ability to inhibit quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria. In Pseudomonas aeruginosa, this compound has been shown to downregulate the transcription of QS-related genes, including lasI/R and rhlI/R, which in turn reduces the production of various virulence factors. nih.gov This anti-QS activity has also been observed in Chromobacterium violaceum, where this compound effectively reduces the production of violacein, a QS-controlled pigment. nih.gov
A key mechanism of virulence in many Gram-negative bacteria is the Type III Secretion System (T3SS), a needle-like apparatus that injects effector proteins into host cells. Research on Salmonella Typhimurium has identified this compound as an inhibitor of the T3SS. frontiersin.orgtmrjournals.com It achieves this by reducing the transcription of the hilA gene, a master regulator of the Salmonella Pathogenicity Island 1 (SPI-1), which encodes the T3SS. tmrjournals.com This leads to a significant reduction in the secretion of T3SS effector proteins like SipA, SipB, SipC, and SipD, thereby impairing the bacteria's ability to invade host cells. frontiersin.orgtmrjournals.com
Table 1: Summary of Preclinical Antibacterial Mechanisms of this compound
| Bacterial Species | Mechanism of Action | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|
| Staphylococcus aureus | Disruption of cell membrane integrity, Inhibition of biofilm formation | Cell membrane | researchgate.net |
| Listeria monocytogenes | Disruption of cell membrane integrity, Inhibition of biofilm formation | Cell membrane | researchgate.net |
| Escherichia coli (porcine) | Disruption of mature biofilm structure | Flagellar motility, Extracellular polysaccharides | researchgate.net |
| Pseudomonas aeruginosa | Inhibition of quorum sensing and biofilm formation | lasI/R, rhlI/R gene expression | nih.gov |
| Salmonella Typhimurium | Inhibition of Type III Secretion System (T3SS) | hilA gene transcription, SPI-1 | frontiersin.orgtmrjournals.com |
Anti-Diabetic Mechanisms (e.g., VEGF inhibition)
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis (the formation of new blood vessels). In the context of diabetes, particularly diabetic retinopathy, pathological upregulation of VEGF contributes to increased vascular permeability and neovascularization, leading to vision impairment. mdpi.com While preclinical research into the anti-diabetic mechanisms of this compound is ongoing, some studies suggest a potential role in modulating pathways related to VEGF.
In vitro studies have shown that hyperglycemia can induce an increase in VEGF expression and its receptor, FLT-1, in dorsal root ganglion neurons and Schwann cells, and that neutralization of this secreted VEGF can be protective. mdpi.com This highlights the significance of VEGF as a therapeutic target in diabetic complications.
While direct preclinical evidence focusing specifically on this compound's inhibition of VEGF in a diabetic model is an area for further investigation, related research in other contexts provides some insights. For instance, in a co-culture system of vascular smooth muscle cells and vascular endothelial cells, this compound was found to suppress the release of VEGF. This effect was observed in a study investigating the anti-atherosclerotic properties of this compound.
The anti-angiogenic effects of other natural compounds have been linked to the downregulation of VEGF and Placental Growth Factor (PGF), which in turn inhibits the activation of downstream signaling pathways such as Src-Akt1-Erk1/2. It is plausible that this compound may exert some of its beneficial effects in diabetic microvascular complications through a similar modulation of angiogenic factors, although more direct research is needed to confirm this hypothesis in a diabetic preclinical setting.
Table 2: Research Findings Related to this compound and VEGF
| Research Context | Cell/Animal Model | Key Findings | Reference |
|---|---|---|---|
| Diabetic Neuropathy | Dorsal root ganglion neurons and Schwann cells | Hyperglycemia-induced VEGF upregulation contributes to neuropathy; VEGF neutralization is protective. | mdpi.com |
| Atherosclerosis | Co-culture of vascular smooth muscle cells and vascular endothelial cells | This compound suppressed the release of VEGF. |
Anti-Atherogenic Mechanisms
This compound has demonstrated significant anti-atherogenic properties in various preclinical models, acting through multiple molecular and cellular pathways to mitigate the development and progression of atherosclerosis. Its mechanisms of action include the regulation of vascular smooth muscle cell (VSMC) function, modulation of inflammatory responses, and improvement of lipid metabolism.
A key aspect of this compound's anti-atherogenic effect is its ability to inhibit the senescence of VSMCs. Research has shown that this compound can directly bind to and activate Sirtuin 1 (SIRT1), a nuclear deacetylase. This activation of SIRT1 subsequently modulates the SIRT1/P53/TRF2 signaling pathway, leading to the inhibition of VSMC senescence. By preventing VSMC senescence, this compound helps to maintain the stability of atherosclerotic plaques. Furthermore, this compound has been found to induce autophagy in VSMCs through the PI3K/Beclin-1 signaling pathway, which helps in inhibiting apoptosis and thereby plays an anti-atherosclerotic role.
Chronic inflammation within the arterial wall is a hallmark of atherosclerosis. This compound exerts potent anti-inflammatory effects by targeting key inflammatory pathways. It has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of vascular inflammation. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In animal models of atherosclerosis, this compound administration has been associated with a significant decrease in plaque size and the downregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Matrix Metalloproteinase-9 (MMP-9).
Dysfunctional lipid metabolism and the formation of foam cells are critical events in the initiation of atherosclerosis. This compound has been shown to beneficially modulate lipid metabolism. It can reduce the formation of foam cells by stimulating cholesterol efflux from macrophages. This is achieved by activating the Liver X Receptor alpha (LXRα), which in turn upregulates the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in reverse cholesterol transport.
Table 3: Summary of Preclinical Anti-Atherogenic Mechanisms of this compound
| Cellular/Molecular Process | Key Molecular Targets/Pathways | Outcome | Reference |
|---|---|---|---|
| VSMC Senescence | SIRT1/P53/TRF2 | Inhibition of VSMC senescence, plaque stabilization | |
| VSMC Autophagy/Apoptosis | PI3K/Beclin-1 | Induction of autophagy, inhibition of apoptosis | |
| Vascular Inflammation | NF-κB, TNF-α, IL-6 | Reduction of pro-inflammatory cytokine expression | |
| Lipid Metabolism | LXRα/ABCA1 | Stimulation of cholesterol efflux, reduction of foam cell formation |
Analytical Methodologies and Preclinical Metabolic Studies of Paeonon
Quantification and Detection of Paeonon in Biological Matrices (Non-Human)
Accurate and sensitive quantification of this compound in complex biological samples such as plasma, urine, bile, and feces is fundamental to pharmacokinetic and metabolic studies. Advanced chromatographic and spectroscopic methods have been instrumental in achieving the required selectivity and sensitivity for these analyses.
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for this compound Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the bioanalysis of this compound due to its high sensitivity, specificity, and throughput. creative-proteomics.com Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF), are among the most powerful techniques employed.
One such method is a rapid and specific liquid chromatographic/electrospray ionization mass spectrometric (LC/ESI-MS) technique developed for the quantification of this compound in rat plasma. This method utilizes a liquid-liquid extraction for sample preparation and a Zorbax-SB C18 column for chromatographic separation. Detection is achieved using a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode, which provides excellent linearity over a concentration range of 0.0525 to 15.8 µg/mL.
Another advanced approach involves the use of UPLC coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC-ESI-Q/TOF-MS). This system is not only used for quantification but also for the comprehensive characterization of metabolites in various biological samples from rats, including urine, feces, bile, and plasma. researchgate.net Furthermore, an AB Sciex Triple Quad 5500 mass spectrometer has been utilized for the quantitative analysis of this compound and its metabolites in rat plasma, bile, urine, feces, and various tissues, employing multiple reaction monitoring (MRM) scans in negative ion mode for detection. nih.gov
Table 1: Examples of LC-MS Methods for this compound Quantification in Rat Biological Samples
| Technique | Biological Matrix | Key Parameters | Linear Range | Lower Limit of Quantification (LLOQ) |
|---|---|---|---|---|
| LC/ESI-MS | Rat Plasma | Mobile Phase: Acetonitrile and 0.1% aqueous formic acid (64:36) | 0.0525-15.8 µg/mL | 0.0525 µg/mL |
| UPLC-MS/MS | Rat Plasma, Bile, Urine, Feces, Tissues | Negative Ion Mode, Multiple Reaction Monitoring (MRM) | Not Specified | Not Specified |
Application of Other Spectroscopic and Chromatographic Methods in Research
Beyond LC-MS, other analytical techniques have been applied for the detection and quantification of this compound, particularly in less complex matrices or for specific research purposes.
Gas Chromatography-Mass Spectrometry (GC-MS): A simple, rapid, and sensitive method based on headspace solid-phase microextraction (HS-SPME) followed by GC-MS has been developed for the determination of this compound in rabbit plasma. nih.gov This method offers good linearity (0.02-20 µg/mL) and a low detection limit (2.0 ng/mL), presenting a viable alternative for pharmacokinetic studies. nih.gov GC-MS has also been utilized for the analysis of acidic fractions from Paeonia species, where various aromatic and aliphatic acids, including derivatives of benzoic acid, were identified. researchgate.net
High-Performance Liquid Chromatography (HPLC): A simple and sensitive HPLC method has been established for the quantification of this compound in rat plasma following the oral administration of a Moutan cortex decoction. nih.gov This method demonstrated linearity in both low (25-200 ng/mL) and high (200-4000 ng/mL) concentration ranges. nih.gov
Capillary Electrophoresis (CE): A method combining capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC) has been developed to separate various constituents of Paeoniae Radix, including this compound. nih.gov This technique provides good linearity and detection limits in the range of 2.6-23.7 µg/mL. nih.gov
Methodologies for Studying this compound Metabolism in Preclinical Models
Understanding the metabolic fate of this compound is essential for a complete toxicological and pharmacological assessment. In vitro and in vivo models are used to identify metabolites and delineate the transformation pathways.
Identification and Characterization of this compound Metabolites
Systematic studies in rats have led to the identification of a significant number of this compound metabolites. One comprehensive study using UPLC-ESI-Q/TOF-MS detected and identified twenty-five metabolites in the urine, feces, bile, and plasma of rats after oral administration of this compound. researchgate.net Of these, fourteen were reported for the first time. researchgate.net
Another study focusing on the metabolism of this compound in rats identified several urinary metabolites, including 2,4-dihydroxyacetophenone-5-O-sulfate, resacetophenone-2-O-sulfate, 2-hydroxy-4-methoxyacetophenone-5-O-sulfate, paeonol-2-O-sulfate, and resacetophenone. nih.gov Some of these metabolites were also detected in the plasma and bile. nih.gov
Table 2: Identified Metabolites of this compound in Rats
| Metabolite ID | Metabolite Name | Biological Matrix |
|---|---|---|
| P1 | 2,4-dihydroxyacetophenone-5-O-sulfate | Urine |
| P2 | resacetophenone-2-O-sulfate | Urine, Plasma |
| P3 | 2-hydroxy-4-methoxyacetophenone-5-O-sulfate | Urine, Plasma, Bile |
| P4 | paeonol-2-O-sulfate | Urine, Plasma |
| P5 | resacetophenone | Urine |
| - | Unchanged this compound | Urine, Plasma |
| - | 23 other identified metabolites | Urine, Feces, Bile, Plasma |
In vitro and In vivo Metabolic Transformation Pathways of this compound
The biotransformation of this compound in preclinical models involves a series of phase I and phase II metabolic reactions. In vivo studies in rats have revealed that the primary metabolic pathways for this compound are oxidation, demethylation, hydrogenation, glucuronic acid conjugation, and sulfate conjugation. researchgate.net The hydrogenation of this compound was a novel metabolic fate reported in these studies. researchgate.net
The process of metabolism begins with phase I reactions, which introduce or expose functional groups. For this compound, this includes hydroxylation and demethylation. These initial metabolites can then undergo phase II conjugation reactions, where they are coupled with endogenous molecules such as glucuronic acid or sulfate to form more water-soluble compounds that can be more easily excreted. The presence of sulfate conjugates in urine and plasma, as well as in bile, suggests that sulfation is a significant pathway for this compound metabolism and elimination. nih.gov The detection of a metabolite in bile also points towards the potential for enterohepatic circulation of this compound. nih.gov
Future Directions and Emerging Research Avenues for Paeonon
Identification and Validation of Novel Molecular Targets for Paeonon
While current research has identified several pathways affected by this compound, the precise molecular targets often remain indirect. Future research must focus on identifying and validating the specific proteins and receptors that this compound directly binds to, which is crucial for understanding its mechanism of action and developing more targeted therapies. Studies have implicated this compound in modulating various signaling pathways, including those mediated by SIRT1, which is involved in protecting against vascular senescence. researchgate.net Other research points to its influence on inflammatory and apoptotic pathways like NF-κB, MAPK, and PI3K/Akt. researchgate.netresearchgate.net However, direct binding and target engagement studies are necessary to confirm these interactions. Validating these targets will provide a more precise understanding of how this compound exerts its anti-inflammatory, neuroprotective, and anti-tumor effects. researchgate.net
Table 1: Potential Molecular Targets and Pathways for Future Validation
| Potential Target/Pathway | Associated Pharmacological Effect | Research Focus for Validation |
|---|---|---|
| SIRT1 | Neuroprotection, Anti-aging | Confirming direct binding and activation, elucidating downstream effects on vascular and cognitive function. researchgate.net |
| NF-κB Pathway | Anti-inflammatory | Identifying the specific component of the pathway (e.g., IκBα) that this compound interacts with to inhibit activation. researchgate.net |
| MAPK Pathway | Anti-tumor, Anti-inflammatory | Differentiating effects on various MAPK cascades (e.g., ERK, JNK, p38) to understand context-specific actions. researchgate.netresearchgate.net |
| PI3K/Akt Pathway | Anti-tumor, Cardioprotective | Investigating how this compound modulates this survival pathway to induce apoptosis in cancer cells while protecting cardiac cells. researchgate.netresearchgate.net |
| NMDA Receptor | Neuroprotection | Exploring potential modulation of NMDA receptor activity and subsequent calcium influx in neuronal cells. frontiersin.org |
Development of Advanced Drug Delivery Systems for this compound
A significant hurdle in the clinical application of this compound is its poor water solubility, low stability, and limited oral bioavailability. nih.govmerckmillipore.com Advanced drug delivery systems are a key emerging avenue to overcome these limitations. Encapsulating this compound in novel carriers can enhance its solubility, protect it from degradation, and improve its absorption and targeted delivery.
Liposomal formulations, for example, have been shown to significantly improve the absorption of this compound. nih.govnih.gov Pharmacokinetic studies revealed that the area under the curve (AUC) for this compound-loaded liposomes was 2.78 times higher than that of a this compound suspension, indicating greatly enhanced bioavailability. nih.govnih.gov Similarly, nanoparticles made from polymers like polylactic-co-glycolic acid (PLGA) have been developed as an oral delivery system. nih.gov These Pae-PLGA-NPs demonstrated a 3.79-fold greater AUC compared to a paeonol (B1678282) suspension, suggesting improved intestinal absorption and stability. nih.gov Other lipid-based and polymeric systems, including niosomes, microemulsions, and nanocapsules, are also being explored to improve this compound's therapeutic efficacy. nih.govmerckmillipore.com
Table 2: Advanced Drug Delivery Systems for this compound
| Delivery System | Composition | Key Findings |
|---|---|---|
| Liposomes | Phospholipid bilayer | Increased AUC by 2.78 times compared to suspension; entrapped this compound inside the bilayer. nih.govnih.gov |
| PLGA Nanoparticles | Polylactic-co-glycolic acid | Enhanced oral bioavailability, with AUC increasing by 3.79-fold; average particle size of ~238 nm. nih.gov |
| PEGylated Niosomes | Non-ionic surfactant (Span 60), Cholesterol, PEG-SA | Improved bioavailability and chemical stability; increased elimination half-life in rats. researchgate.net |
| Other Systems | Ethosomes, Transethosomes, Microemulsions, Dendrimers | Investigated to overcome poor water solubility and high volatility. nih.govmerckmillipore.com |
Investigation of Synergistic Effects of this compound with Other Bioactive Compounds
Combination therapy, where multiple compounds are used together, is a promising strategy to enhance therapeutic effects, reduce dosages, and overcome resistance. nih.govnih.gov Investigating the synergistic potential of this compound with other bioactive compounds or conventional drugs is a critical area for future research. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. mdpi.com
Research has already shown that this compound can act synergistically with chemotherapeutic agents. For instance, when combined with 5-fluorouracil (5-FU), this compound delivered via PEGylated niosomes showed a significant synergistic anti-proliferative effect on HepG2 liver cancer cells. researchgate.net Another study reported that this compound enhances the apoptotic effects of cisplatin (B142131) in human hepatoma cell lines. researchgate.net Beyond cancer, the combination of total glucosides of peony (of which paeoniflorin (B1679553), a related compound, is a major component) with leflunomide has been studied for treating rheumatoid arthritis. nih.govresearchgate.net Future studies should systematically screen for synergistic combinations, identify the underlying molecular mechanisms of these interactions, and explore their potential in treating complex diseases.
Table 3: Reported Synergistic Combinations Involving this compound
| This compound Combined With | Disease/Cell Model | Observed Synergistic Effect |
|---|---|---|
| 5-Fluorouracil (5-FU) | HepG2 Liver Cancer Cells | Enhanced growth inhibition and antiproliferative effects. researchgate.net |
| Cisplatin | Human Hepatoma Cells (HepG2 & SMMC-7721) | Increased apoptosis of cancer cells. researchgate.net |
| Docetaxel | Esophageal Cancer Cells | Enhanced toxicity toward cancer cells via the mitochondria-dependent pathway. researchgate.net |
Application of Omics Technologies to Elucidate this compound Mechanisms
To gain a holistic understanding of this compound's biological effects, the application of "omics" technologies is essential. These high-throughput methods allow for the comprehensive analysis of genes, proteins, and metabolites within a biological system. scitechnol.comresearchgate.netnih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-pathway analysis to construct a complete network of this compound's mechanism of action. nih.gov
Transcriptomics can identify the full spectrum of genes whose expression is altered by this compound treatment, revealing novel regulatory networks. scitechnol.com
Proteomics can quantify changes in protein expression and post-translational modifications, providing direct insight into the functional changes occurring within cells. panomebio.comnih.gov
Metabolomics analyzes the global profile of metabolites, offering a functional readout of the physiological state of a cell and identifying metabolic pathways modulated by this compound. nih.govmdpi.com
Integrative analysis of these omics datasets can uncover previously unknown pathways and biomarkers associated with this compound's therapeutic effects, providing a powerful, data-driven approach to guide further research. researchgate.net
Table 4: Application of Omics Technologies in this compound Research
| Omics Technology | Area of Study | Potential Insights for this compound Research |
|---|---|---|
| Transcriptomics | Gene expression profiling (RNA) | Identification of differentially expressed genes and non-coding RNAs in response to this compound, revealing key regulatory pathways. scitechnol.com |
| Proteomics | Protein profiling | Quantifying changes in the proteome to identify proteins involved in this compound's mechanism of action and potential biomarkers. panomebio.com |
| Metabolomics | Metabolite profiling | Characterizing shifts in cellular metabolism to understand the functional consequences of this compound treatment and its impact on metabolic diseases. mdpi.com |
| Pan-Omics | Integrated analysis | Combining datasets to build comprehensive models of this compound's action from gene to metabolic function. nih.govnih.gov |
Role of Computational Chemistry and Artificial Intelligence in this compound Research and Drug Discovery
Molecular docking, a key computational technique, can be used to predict how this compound and its derivatives bind to the active sites of specific target proteins. mdpi.comnih.govyoutube.com This can help prioritize molecular targets for experimental validation and provide insights into the structural basis of its activity. nih.gov Molecular dynamics simulations can further assess the stability of the this compound-protein complex over time. mdpi.com
Table 5: Computational and AI Approaches for this compound Research
| Technology/Method | Application in this compound Research |
|---|---|
| Molecular Docking | Predicts the binding affinity and orientation of this compound with potential protein targets. mdpi.comnih.gov |
| Molecular Dynamics Simulation | Assesses the stability and dynamics of the this compound-target complex. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Uses ML models to predict the biological activity of this compound derivatives based on their chemical structure. patsnap.com |
| Generative AI/Machine Learning | Designs novel this compound-based compounds with optimized properties and screens virtual libraries for new therapeutic uses. pnnl.govhpcwire.com |
Q & A
Q. What validation protocols are essential for translating this compound’s in vitro findings to in vivo models?
- Methodological Answer :
- Pharmacokinetic Studies : Measure plasma concentration-time profiles (e.g., AUC, Cₘₐₓ).
- Toxicology Screening : Assess acute/chronic toxicity in rodents (OECD guidelines).
- Dose Equivalency : Adjust doses using body surface area normalization .
Ethical & Reproducibility Standards
Q. How to address ethical challenges in human trials involving this compound-derived therapeutics?
Q. What steps improve reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
